BetaIG-H3 is classified as a member of the FAS1 domain-containing proteins. It is encoded by the TGFBI gene located on chromosome 5q31.1 in humans. The protein consists of an N-terminal signal peptide followed by four FAS1 domains and a C-terminal RGD motif, which is critical for integrin binding . It is widely expressed in various tissues but has been notably studied in the context of cancer biology, where it influences tumor progression and immune response .
BetaIG-H3 can be synthesized through recombinant DNA technology. This involves cloning the TGFBI gene into an expression vector, which is then introduced into host cells (such as bacteria or mammalian cells) for protein production. The protein can be purified from the culture medium using techniques such as affinity chromatography or ion-exchange chromatography.
The betaIG-H3 protein has a complex structure characterized by its multiple FAS1 domains which are crucial for its biological functions. The RGD motif at the C-terminus facilitates its interaction with integrins, promoting cell adhesion and migration .
BetaIG-H3 participates in several biochemical reactions, primarily involving its interaction with extracellular matrix components and integrins. These interactions are essential for cellular adhesion processes and can influence cellular signaling pathways related to growth and migration.
The mechanism by which betaIG-H3 exerts its effects involves several steps:
Studies have shown that depletion of betaIG-H3 can enhance the activation of CD8+ T cells within tumors, leading to reduced tumor growth .
BetaIG-H3 has various applications in scientific research:
BetaIG-H3 (TGFBIp) is encoded by the TGFBI gene, initially identified as a transforming growth factor-beta (TGF-β)-responsive transcript in lung adenocarcinoma cells. The gene spans ~34.8 kb in the human genome and comprises 17 exons. Evolutionary analyses reveal high conservation across vertebrates, with orthologs in mice (Tgfb1, chromosome 13B-C1), zebrafish, and birds. The promoter region contains canonical TGF-β response elements (e.g., Smad-binding motifs), enabling robust induction by TGF-β cytokines [2] [8] [9]. Fasciclin 1 (FAS1) domains, critical for protein function, exhibit >80% amino acid similarity between humans and mice, underscoring their structural and functional importance in extracellular matrix (ECM) biology [7] [9].
Table 1: Evolutionary Conservation of FAS1 Domains in BetaIG-H3
Species | Gene Locus | Amino Acid Identity | Conserved Domains |
---|---|---|---|
Human | 5q31.1 | 100% | FAS1-1 to FAS1-4, RGD |
Mouse | 13B-C1 | 92% | FAS1-1 to FAS1-4, RGD |
Zebrafish | Chr. 18 | 78% | FAS1-1 to FAS1-4, Partial RGD |
Data derived from genomic alignment studies [7] [9]
The betaIG-H3 protein (683 amino acids; ~68 kDa) features four tandem FAS1 domains (FAS1-1 to FAS1-4), an N-terminal secretory signal peptide (residues 1–24), and a C-terminal Arg-Gly-Asp (RGD) integrin-binding motif. Each FAS1 domain adopts a β-sandwich fold stabilized by hydrophobic cores, facilitating interactions with collagen and integrins [3] [6]. Key functional motifs include:
Table 2: Functional Motifs in BetaIG-H3 FAS1 Domains
Motif | Location | Integrin Receptor | Biological Function |
---|---|---|---|
NKDIL | FAS1-2 (354–358) | α3β1 | Keratinocyte adhesion and spreading |
EPDIM | FAS1-4 (617–621) | α3β1 | Cell adhesion inhibition |
YH | FAS1-4 (563–580) | αvβ5 | Fibroblast adhesion, angiogenesis |
RGD | C-terminus (676–678) | αvβ3/αvβ5 | Apoptosis induction, tumor suppression |
Functional data from mutational and peptide-blocking assays [3] [6] [8]
BetaIG-H3 undergoes N-linked glycosylation at Asn-228 and Asn-453, critical for protein stability and secretion. Proteolytic processing generates C-terminal fragments (25–30 kDa) observed in corneal tissues and cell cultures, which may regulate amyloidogenesis in corneal dystrophies [1] [8]. Two primary isoforms are identified:
Table 3: Post-Translational Modifications of BetaIG-H3
Modification | Site(s) | Functional Impact |
---|---|---|
N-glycosylation | Asn-228, Asn-453 | Enhances secretion and ECM incorporation |
Proteolytic cleavage | Arg-124, Arg-555 | Generates amyloidogenic fragments |
Disulfide bonding | Cys-33, Cys-240 | Stabilizes FAS1 domain folding |
Biochemical evidence from recombinant protein studies [1] [8]
The TGFBI gene maps to human chromosome 5q31.1, a locus associated with autosomal dominant corneal dystrophies. Murine orthologs localize to chromosome 13B-C1 [7] [9]. Missense mutations (e.g., R124C, R555W) cluster in FAS1-4 and disrupt protein folding, leading to TGFBIp aggregation in corneal stroma. Genetic linkage studies confirm that 5q31 mutations cause corneal dystrophies, including:
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